Immepip
Overview
Description
Synthesis Analysis
The synthesis of Immepip involves the use of histamine and its homologues as prototypes. Other rigid analogues containing either a piperidine or pyrrolidine ring in the side chain were also used .Molecular Structure Analysis
Immepip has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . It contains a total of 28 bonds, including 13 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Imidazole .Physical And Chemical Properties Analysis
Immepip has a molecular weight of 165.24 g/mol. Its computed properties include an XLogP3-AA of 0.7, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 .Scientific Research Applications
H3 Receptor Agonist
Immepip, a conformationally constrained analogue of imbutamine, demonstrates high affinity and functional activity on the human H3 receptor. It stands out as the most potent H3 receptor agonist in its series, indicating its significance in studies related to H3 and H4 receptors (Kitbunnadaj et al., 2003).
Development of Novel Agonists
Research has shown the potential of replacing the piperidine ring in immepip with a pyridine ring, leading to compounds with high affinity and agonist activity at the human H3 receptor. This modification, as seen in compounds like immethridine, showcases the role of immepip and its analogues in the development of new histamine H3 receptor agonists (Kitbunnadaj et al., 2004).
Impact on Diabetic Hyperalgesia
In studies related to diabetes, immepip has shown efficacy in reversing chemical hyperalgesia in diabetic rats. This suggests its potential as a tool for the treatment of painful diabetic neuropathy, highlighting a therapeutic application in the context of diabetes-related complications (Hasanein, 2011).
Sleep/Wake Cycle Research
Immepip’s role in sleep/wake cycle research is noteworthy. Despite significantly reducing cortical histamine release, immepip does not have a marked sleep-promoting effect, which raises questions about the hypnotic potential of H3 agonists (Lamberty et al., 2003).
Selective Histamine H3 Receptor Agonism
Continued research into histamine H3 receptor agonists led to the development of compounds like methimepip, derived from immepip. Methimepip exhibits high affinity and selectivity for the human H3 receptor, emphasizing the ongoing research into more potent and selective H3 receptor agonists (Kitbunnadaj et al., 2005).
Feeding Behavior and Hypothalamic Histamine Release
Research involving immepip demonstrated its impact on feeding behavior and hypothalamic histamine release in rats. Intraventricular administration of immepip led to significant feeding behavior, attributed to the suppression of hypothalamic histamine release (Chiba et al., 2009).
properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGUYXRBCIGOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164703 | |
Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Immepip | |
CAS RN |
151070-83-6 | |
Record name | Immepip | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151070-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151070836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMMEPIP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZS44KB9KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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